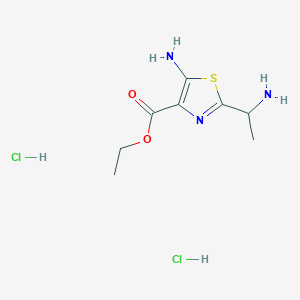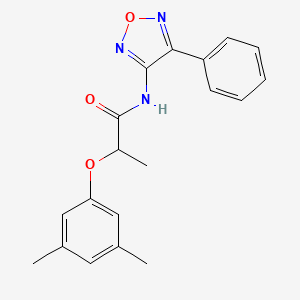
D-Alanine methylamide HCl
Vue d'ensemble
Description
D-Alanine methylamide HCl is a chiral amide compound with significant applications in various fields, including chemistry, biology, and medicine. Its unique structure and properties make it a valuable subject of study for researchers and industrial applications.
Mécanisme D'action
Target of Action
D-Alanine methylamide hydrochloride primarily targets the enzyme D-alanine-D-alanine ligase (DdlA), which is an effective target for drug development against Mycobacterium tuberculosis . DdlA supplies a substrate of D-alanyl-D-alanine for peptidoglycan crosslinking by catalyzing the dimerization of two D-alanines .
Mode of Action
It is known that ddla catalyzes the atp-driven ligation of two d-alanine molecules to form a d-alanyl-d-alanine dipeptide . Inhibition of DdlA prevents bacterial growth, making this enzyme an attractive and viable target for searching effective antimicrobial drugs .
Biochemical Pathways
D-Alanine methylamide hydrochloride affects the biochemical pathway involving D-alanine-D-alanine ligase. This enzyme plays a crucial role in the synthesis of peptidoglycan, a major component of the bacterial cell wall . By inhibiting DdlA, D-Alanine methylamide hydrochloride disrupts the formation of peptidoglycan, thereby affecting bacterial growth .
Pharmacokinetics
It is known that the compound is a solid at room temperature and should be stored in a dark place under an inert atmosphere at 2-8°c for optimal stability .
Result of Action
The primary result of D-Alanine methylamide hydrochloride’s action is the inhibition of bacterial growth. By targeting DdlA and disrupting the formation of peptidoglycan, D-Alanine methylamide hydrochloride interferes with the structural integrity of the bacterial cell wall . This leads to a decrease in bacterial proliferation.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of D-Alanine methylamide HCl typically involves the reaction of (2R)-2-amino-N-methylpropanamide with hydrochloric acid. The process can be carried out under controlled conditions to ensure the purity and yield of the desired product. The reaction is usually performed in an aqueous or organic solvent, and the temperature and pH are carefully monitored to optimize the reaction conditions.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield of the compound. The use of advanced purification techniques, such as crystallization and chromatography, further enhances the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
D-Alanine methylamide HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the compound into primary or secondary amines.
Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various amides, amines, and substituted derivatives, which can be further utilized in different applications.
Applications De Recherche Scientifique
D-Alanine methylamide HCl has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2R,6R)-hydroxynorketamine
- (1S,2R)-(+)-Ephedrine hydrochloride
Uniqueness
D-Alanine methylamide HCl is unique due to its specific chiral configuration and the presence of both amino and amide functional groups. This combination of features allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and industrial applications.
Propriétés
IUPAC Name |
(2R)-2-amino-N-methylpropanamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O.ClH/c1-3(5)4(7)6-2;/h3H,5H2,1-2H3,(H,6,7);1H/t3-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHWFDFLWTAIHRE-AENDTGMFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)NC)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61302-99-6 | |
| Record name | (2R)-2-amino-N-methylpropanamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(2-Chlorobenzyl)-2-(3,4-dimethoxyphenyl)-1H-benzo[d]imidazole](/img/structure/B2713729.png)
![N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-4-chlorobenzamide](/img/structure/B2713730.png)

![N-(2-phenoxyethyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane-8-carboxamide](/img/structure/B2713732.png)


![2-{[3-(4-tert-butylphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B2713737.png)




![1-[3-(benzyloxy)benzoyl]-3-(2-methylpropanesulfonyl)azetidine](/img/structure/B2713745.png)
![[4-(3-Ethyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2713751.png)
